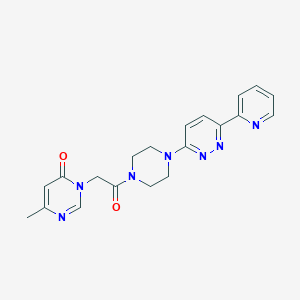

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-methyl-3-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-15-12-19(28)27(14-22-15)13-20(29)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-2-3-7-21-16/h2-7,12,14H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYIBGLRZOPEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine rings. Key steps include:

Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction involving appropriate aldehydes and amines.

Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the pyrimidine core.

Attachment of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

2.1. General Reaction Mechanisms

The synthesis of pyrimidine derivatives often involves reactions such as condensation, cyclization, and substitution. For the compound , several key reactions can be highlighted:

-

Condensation Reactions : The formation of the pyrimidine ring typically involves condensation reactions between appropriate precursors. For example, reactions between 3-oxo derivatives and hydrazones can yield pyrimidine structures through cyclization mechanisms.

-

Cyclization : The cyclization step is critical in forming the fused heterocyclic structures. This often involves the elimination of small molecules like water or ammonia during the reaction process.

2.2. Specific Reactions Involving the Compound

Recent studies have focused on synthesizing related pyridazinone derivatives through various chemical pathways:

-

Formation of Pyridazinone Derivatives :

-

The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride has been established as an effective method for synthesizing pyridazinone derivatives. This involves generating an alkylidene intermediate that undergoes cyclization to form the final product .

-

-

Enaminone Formation :

2.3. Reaction Conditions and Yields

The synthesis of these compounds typically requires specific conditions:

-

Reagents : Common reagents include acetic anhydride, DMF-DMA, and various active methylene compounds.

-

Conditions : Reactions are often conducted under reflux conditions to facilitate the necessary thermal energy for cyclization and condensation processes.

The yields from these reactions can be substantial, with some studies reporting yields exceeding 80% for certain derivatives .

3.2. Characterization Data

Characterization of synthesized compounds typically involves:

-

NMR Spectroscopy : Used for confirming the structure through chemical shifts.

-

IR Spectroscopy : Identifies functional groups based on absorption peaks.

For example, a synthesized derivative may show characteristic peaks at for carbonyl groups around 1670–1650 cm, indicating successful formation .

Scientific Research Applications

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives ()

Compounds 9, 11a, 12a, and 13° () share the pyridazinone scaffold but lack the piperazine-pyrimidinone hybrid system. Key differences include:

Key Insight : The target compound’s piperazine-pyridazinyl chain may improve blood-brain barrier penetration compared to the lipophilic butoxyphenyl group in Compound 9 .

Pyrimidinone Derivatives with Piperazine Moieties ()

European Patent Application compounds () and the complex in share the piperazine-ethyl linker but differ in core heterocycles:

Key Insight: The target compound’s pyridazinyl group may enhance selectivity for adenosine receptors over coumarin-based analogs, which often exhibit off-target fluorescence .

Thienopyrimidinone Analogs ()

The compound 5-(4-chlorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-thieno[2,3-d]pyrimidin-4(3H)-one () shares the 2-oxoethyl-amine linker but replaces pyridazine with a thienopyrimidinone core:

Key Insight : The chlorine in ’s compound increases electrophilicity but may reduce metabolic stability compared to the target compound’s pyridazinyl group .

Biological Activity

The compound 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a novel pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 366.43 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups that enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-tubercular and anticancer properties.

Anti-Tubercular Activity

Recent research has highlighted the potential of similar pyrimidine derivatives in combating Mycobacterium tuberculosis. For instance, a series of compounds related to this class exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . The specific mechanisms often involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly against various cancer cell lines. Studies involving related compounds have shown promising results:

- Compound 47f demonstrated activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM .

- Other derivatives have shown selective toxicity towards cancer cells while maintaining lower toxicity to normal human cells, indicating a favorable therapeutic index .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis, which is critical for both bacterial and cancer cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with various receptors or proteins, modulating signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth .

- Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins, suggesting their potential as lead compounds for further development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.